molecular formula C19H13N5OS B483985 6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 496971-05-2

6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B483985
CAS No.: 496971-05-2
M. Wt: 359.4g/mol
InChI Key: CBVLAZRZVZETGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines aniline, benzimidazole, and thienopyrimidine moieties, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline and benzimidazole derivatives with thienopyrimidine intermediates. The reaction conditions often include the use of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, which facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to reduce reaction times and improve efficiency. For instance, heating a mixture of p-aminobenzoic acid and PPA under microwave irradiation has been shown to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of MCT1-expressing cancer cells, which are known for their high energy demands. The mechanism involves blocking lactate and pyruvate influx into these cells, leading to impaired viability due to metabolic disruption .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
A-54912.5
MCF-715.0
HeLa10.0

Antimicrobial Activity

The compound has demonstrated moderate to high antimicrobial activity against a range of bacteria and fungi. Comparative studies show that it performs favorably against standard antimicrobial agents like nitrofurantoin and clotrimazole .

Table 2: Antimicrobial Activity Profile

MicroorganismActivity (Zone of Inhibition in mm)Standard Control
Staphylococcus aureus18Nitrofurantoin
Candida albicans16Clotrimazole
Escherichia coli0N/A

Anti-inflammatory Effects

Research indicates that derivatives of this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By suppressing COX activity, these compounds can reduce the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .

Table 3: Inhibition of COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
6-anilino...7580
Diclofenac8590

Case Study 1: Anticancer Research

In a study published in Cancer Research, researchers synthesized a series of thienopyrimidine derivatives including 6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one and evaluated their antiproliferative effects on various cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, suggesting potential pathways for drug development targeting specific cancer types .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial agents included this compound against several pathogens. The findings revealed significant activity against Staphylococcus aureus and Candida albicans, supporting its use as a lead compound for developing new antimicrobial therapies .

Case Study 3: Anti-inflammatory Mechanisms

A recent review outlined the anti-inflammatory properties of pyrimidine derivatives, including our compound of interest. The inhibition of COX enzymes was highlighted as a key mechanism through which these compounds exert their effects, paving the way for further investigations into their therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterium’s energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, blocking its function and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one apart is its unique combination of structural features from both benzimidazole and thienopyrimidine scaffolds. This hybrid structure allows it to interact with multiple biological targets, making it a versatile compound for drug development and other scientific applications.

Biological Activity

6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C19H13N5OS
  • Molecular Weight : 359.404 g/mol
  • CAS Number : 82043362

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Research indicates that it may inhibit specific kinases and modulate pathways associated with cell proliferation and apoptosis.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µM) Reference
HCC827 (lung cancer)6.26 ± 0.33
NCI-H358 (lung cancer)6.48 ± 0.11
HL-60 (leukemia)5.00 ± 0.20
MCF-7 (breast cancer)7.50 ± 0.15

These results indicate a promising profile for the compound as a potential anticancer agent.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antibacterial activity. In vitro studies have reported the following minimum inhibitory concentrations (MICs):

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • Case Study on Lung Cancer Treatment : A study involving HCC827 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, correlating with increased apoptosis markers such as caspase activation and PARP cleavage.
  • Antimicrobial Efficacy Analysis : In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option.

Properties

IUPAC Name

6-anilino-7-(1H-benzimidazol-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5OS/c25-18-16-15(20-10-21-18)14(17-23-12-8-4-5-9-13(12)24-17)19(26-16)22-11-6-2-1-3-7-11/h1-10,22H,(H,23,24)(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVLAZRZVZETGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)NC=N3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.